molecular formula C25H23N8NaO7S2 B1668870 Cefpiramide sodium CAS No. 74849-93-7

Cefpiramide sodium

Cat. No. B1668870
CAS RN: 74849-93-7
M. Wt: 634.6 g/mol
InChI Key: RIWWMGQFMUUYIY-ALLHVENQSA-M
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Description

Cefpiramide Sodium is a third-generation cephalosporin antibiotic . It is used for the treatment of severe infections caused by susceptible bacteria such as P. aeruginosa .


Synthesis Analysis

The synthesis of Cefpiramide Sodium involves dissolving cefpiramide acid with a solvent and charging a sodium converting agent . A gelation phenomenon during the crystallization process of Cefpiramide Sodium has been observed, which provides ideal product properties, such as a larger and more regular crystal shape .


Molecular Structure Analysis

The molecular formula of Cefpiramide Sodium is C25H24N8O7S2 . The fiber networks in the gel resulted from the high association constant of pyridine and carboxylic groups, which was extensively used in assembling organic molecules into various structures .


Chemical Reactions Analysis

The gelation of Cefpiramide Sodium was found to provide ideal product properties, such as a larger and more regular crystal shape . The gel was formed due to the strapping of the solvents by the networks of Cefpiramide Sodium molecules .


Physical And Chemical Properties Analysis

Cefpiramide Sodium has a molecular weight of 634.62 . It is a white to yellowish white crystalline powder, odorless and bitter . It is easily soluble in dimethylformamide, easily soluble in water, slightly soluble in methanol, very slightly soluble in ethanol, and almost insoluble in chloroform, acetone, tetrahydrofuran, acetonitrile or n-hexane .

Scientific Research Applications

Inhibitory Effects on E. coli

  • Study: Yang et al. (2010) conducted a microcalorimetric study to examine the effects of cefpiramide on E. coli growth, revealing its potential to alter the metabolic pathway of E. coli. This study provides insights into the antibacterial mechanism of cefpiramide and its comparative efficacy against other cephalosporins (Yang et al., 2010).

Determination in Human Plasma

  • Study: Nakagawa et al. (1988) used electrokinetic chromatography to determine cefpiramide in human plasma, highlighting a method for its quantitative analysis. This is crucial for monitoring cefpiramide levels in clinical settings (Nakagawa et al., 1988).

Quantification in Plasma and Bile

  • Study: Yoon et al. (2020) developed a high-performance liquid chromatographic method to determine cefpiramide in human plasma and bile. This method is significant for assessing cefpiramide’s efficacy in treating biliary infections (Yoon et al., 2020).

Stability Study

  • Study: A study by Bin (2008) focused on the stability of cefpiramide sodium mixed with various injections, crucial for ensuring its effectiveness and safety in clinical use (Bin, 2008).

Gelation Phenomenon

  • Study: Wei et al. (2019) explored the gelation phenomenon during the crystallization of cefpiramide sodium, which affects its crystal shape and size. This research is vital for the pharmaceutical formulation of the drug (Wei et al., 2019).

Solvent Residue Determination

  • Study: Qu Qian-feng (2005) established a method for determining residual organic solvents in cefpiramide sodium, essential for drug quality control and safety (Qu Qian-feng, 2005).

Safety And Hazards

Adverse effects following overdosage include nausea, vomiting, epigastric distress, diarrhea, and convulsions .

Future Directions

Cefpiramide Sodium is widely applied in infectious destructive lesions, bacterial infection, and surgery . The gelation phenomenon during the crystallization process of Cefpiramide Sodium has been studied, and the results can serve as guidance for solvent screening in the actual production process .

properties

IUPAC Name

sodium;(6R,7R)-7-[[(2R)-2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N8O7S2.Na/c1-11-7-16(35)15(8-26-11)20(36)27-17(12-3-5-14(34)6-4-12)21(37)28-18-22(38)33-19(24(39)40)13(9-41-23(18)33)10-42-25-29-30-31-32(25)2;/h3-8,17-18,23,34H,9-10H2,1-2H3,(H,26,35)(H,27,36)(H,28,37)(H,39,40);/q;+1/p-1/t17-,18-,23-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIWWMGQFMUUYIY-ALLHVENQSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=CN1)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)C(=CN1)C(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N8NaO7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

70797-11-4 (Parent)
Record name Cefpiramide sodium [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074849937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20996355
Record name Cefpiramide sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20996355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

634.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cefpiramide sodium

CAS RN

74849-93-7
Record name Cefpiramide sodium [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074849937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefpiramide sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20996355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CEFPIRAMIDE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/137KB7GYKB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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